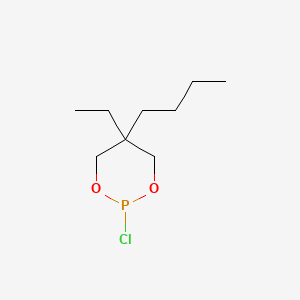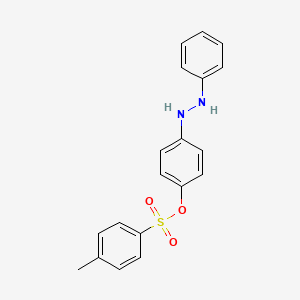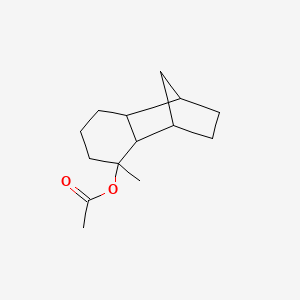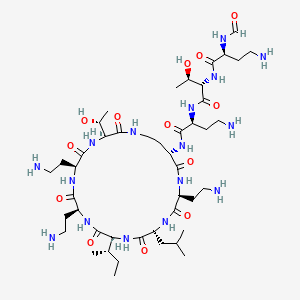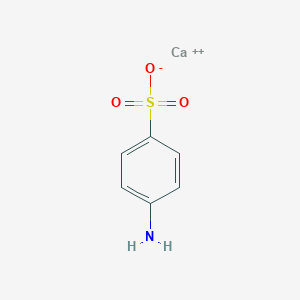
Phosphonofluoridic acid, methyl-, 1-ethylpropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonofluoridic acid, methyl-, 1-ethylpropyl ester is a chemical compound with the molecular formula C6H14FO2P. It is part of the organophosphorus compounds, which are known for their diverse applications in various fields, including agriculture, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonofluoridic acid, methyl-, 1-ethylpropyl ester typically involves the reaction of methylphosphonic dichloride with 1-ethylpropyl alcohol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:
CH3PCl2+C4H9OH→CH3P(O)(OC4H9)Cl+HCl
This intermediate is then treated with a fluorinating agent such as hydrogen fluoride (HF) to yield the final product:
CH3P(O)(OC4H9)Cl+HF→CH3P(O)(OC4H9)F+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and minimizing human error.
Chemical Reactions Analysis
Types of Reactions
Phosphonofluoridic acid, methyl-, 1-ethylpropyl ester undergoes various types of chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form methylphosphonic acid and 1-ethylpropyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form phosphonic acid derivatives or reduced to form phosphine derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Methylphosphonic acid and 1-ethylpropyl alcohol.
Substitution: Various substituted phosphonofluoridic acid derivatives.
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Scientific Research Applications
Phosphonofluoridic acid, methyl-, 1-ethylpropyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing the phosphonofluoridic acid group into molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors or as part of prodrug strategies.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphonofluoridic acid, methyl-, 1-ethylpropyl ester involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing the substrate from accessing the site. This inhibition can be reversible or irreversible, depending on the nature of the interaction.
Comparison with Similar Compounds
Phosphonofluoridic acid, methyl-, 1-ethylpropyl ester can be compared with other similar compounds such as:
Phosphonofluoridic acid, P-methyl-, 1-ethylhexyl ester: Similar in structure but with a different alkyl group, leading to variations in physical and chemical properties.
Phosphonofluoridic acid, (1-methylethyl)-, cyclohexyl ester: Contains a cyclohexyl group, which affects its reactivity and applications.
Phosphonofluoridic acid, (1-methylethyl)-, cyclopentyl ester: Similar to the cyclohexyl ester but with a cyclopentyl group, leading to different steric and electronic effects.
These comparisons highlight the uniqueness of this compound in terms of its specific alkyl group and its resulting properties and applications.
Properties
CAS No. |
66348-71-8 |
|---|---|
Molecular Formula |
C6H14FO2P |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
3-[fluoro(methyl)phosphoryl]oxypentane |
InChI |
InChI=1S/C6H14FO2P/c1-4-6(5-2)9-10(3,7)8/h6H,4-5H2,1-3H3 |
InChI Key |
SIGNGNQAHNPLSF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)OP(=O)(C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





